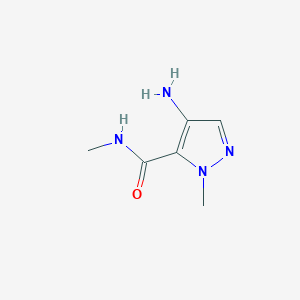

4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,2-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-9-10(5)2/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNDECQBXILCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424509 | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957261-73-3 | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide"

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

Introduction: A Strategic Building Block in Modern Drug Discovery

4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is a substituted pyrazole that has emerged as a valuable scaffold in medicinal chemistry.[1] Its unique arrangement of functional groups—an aromatic pyrazole core, a primary amino group, and a dimethylated carboxamide—provides a versatile platform for synthesizing more complex molecules with significant biological activity.[1] Derivatives of this core structure have been investigated for potent anticancer and antimicrobial properties, highlighting its importance as a key intermediate in the development of novel therapeutic agents.[1][2][3]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying chemical principles that govern these properties and to provide actionable, field-proven protocols for their empirical validation. Understanding these characteristics is paramount for any researcher aiming to utilize this molecule effectively, whether in designing a synthetic route, formulating a compound for biological screening, or interpreting structure-activity relationships (SAR).

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for all subsequent research. The structural and identifying information for 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | - |

| CAS Number | 957261-73-3 | [1] |

| Molecular Formula | C₆H₁₀N₄O | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Canonical SMILES | CN1C(=C(C=N1)N)C(=O)NC | - |

The molecule's structure features a 5-membered pyrazole ring, which is aromatic and electron-rich. The key functional groups that dictate its chemical behavior are:

-

The 4-amino group (-NH₂): A primary amine that acts as a hydrogen bond donor and a basic center.

-

The 5-carboxamide group (-C(=O)N(CH₃)₂): An amide functional group that is relatively polar and can act as a hydrogen bond acceptor.

-

The N1-methyl group (-CH₃): This substitution on the pyrazole ring prevents tautomerization and influences the ring's electronic properties.

Caption: Key functional groups of the molecule.

Core Physicochemical Properties: Predicted and Experimental Insights

A quantitative understanding of a compound's properties is crucial for experimental design. The following table summarizes known and predicted values for 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide. It is critical to note the distinction between computationally predicted values and empirically determined experimental data.

| Property | Value / Range | Type | Significance in Research |

| Melting Point | Data not available | Experimental | Defines purity, influences handling and storage conditions. |

| Boiling Point | Data not available | Experimental | Relevant for purification by distillation, though likely to decompose. |

| XLogP3 | -0.3 | Predicted | Indicates hydrophilicity; crucial for predicting solubility and membrane permeability.[4] |

| pKa (basic) | ~3-5 (Estimated) | Predicted | Governs ionization state in physiological buffers, affecting solubility and target binding. |

| Solubility | Data not available | Experimental | Determines appropriate solvents for synthesis, purification, and biological assays. |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like n-octanol) and water. It is a critical parameter in drug development for predicting a molecule's ability to cross biological membranes.

-

Insight: A predicted XLogP3 value of -0.3 for the closely related isomer, 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, suggests that our target compound is hydrophilic.[4] This is expected due to the presence of the hydrogen-bond-donating amino group and the polar carboxamide moiety. A hydrophilic nature implies good aqueous solubility but may necessitate structural modifications if passive diffusion across the blood-brain barrier is a therapeutic goal.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base. For this molecule, the primary amino group at the C4 position is the most significant basic center.

-

Insight: While no experimental pKa is available, pyrazole-attached amino groups typically have a pKa in the range of 3-5. This means that at physiological pH (~7.4), the amino group will be predominantly in its neutral, unprotonated form. This is a key consideration for designing biological assays and for understanding potential ionic interactions with a protein target. The amide N-H proton is generally not considered acidic under normal conditions.

Solubility

Solubility dictates how a compound can be handled, purified, and tested.

-

Insight: Based on the hydrophilic logP and the presence of multiple polar functional groups capable of hydrogen bonding, 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is expected to have good solubility in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents such as hexanes or toluene is likely to be poor. This is a critical factor when choosing a solvent system for reaction workups, chromatography, or creating stock solutions for screening.

Experimental Determination Protocols

As a self-validating system of trustworthiness, predicted data must be confirmed experimentally. Below are standard, high-level protocols for determining these key properties in a research setting.

Protocol: Melting Point Determination via Capillary Method

The melting point is a robust indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Measurement: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid preliminary run to estimate it. For the accurate measurement, heat rapidly to about 15-20 °C below the estimated melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute. Carefully observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range.

Protocol: Analytical Characterization via HPLC-MS

To confirm identity and assess purity, High-Performance Liquid Chromatography coupled with Mass Spectrometry is the industry standard.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

HPLC Method:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and run a linear gradient to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm).

-

-

MS Method:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode. The basic amino group and pyrazole nitrogens are readily protonated.

-

Analysis: Scan for the protonated molecular ion [M+H]⁺. For C₆H₁₀N₄O, the expected m/z would be approximately 155.09.

-

-

Interpretation: A single sharp peak in the HPLC chromatogram indicates high purity. The mass spectrum corresponding to that peak should show a dominant ion at the calculated m/z, confirming the compound's identity.

Synthesis and Application Context

The compound is primarily used as a research chemical and an intermediate.[1] A common synthetic approach involves the cyclocondensation of a hydrazine derivative with a β-keto ester, followed by functional group manipulations such as nitration, reduction of the nitro group to the key 4-amino group, and finally, amidation to install the N,1-dimethylcarboxamide moiety.[1]

The strategic placement of its functional groups makes it an ideal starting point for library synthesis. The 4-amino group can be readily acylated, alkylated, or used in condensation reactions to explore a wide chemical space, leading to the discovery of derivatives with potent biological activities.[2][3]

Conclusion

4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is a hydrophilic, basic molecule whose true value lies in its potential as a synthetic building block. While comprehensive experimental data on its physicochemical properties is not widely published, its structural features provide a solid basis for prediction. Its expected good solubility in polar solvents makes it amenable to a variety of reaction conditions and biological assay formats. For any researcher, the logical next step is the empirical validation of the properties discussed herein, using the standard protocols provided. This foundational work is essential for unlocking the full potential of this versatile chemical scaffold in the pursuit of new scientific discoveries.

References

- Benchchem. (n.d.). 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide.

-

PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved January 17, 2026, from [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | CID 13822925 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Situating a Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, not every compound is an end-effector; many are crucial intermediaries, versatile scaffolds upon which therapeutic agents are built. 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is a quintessential example of such a molecule.[1] While it is primarily cataloged as a synthetic building block, its core structure—the aminopyrazole-carboxamide motif—is foundational to a multitude of potent and selective therapeutic candidates.[1][2] This guide, therefore, moves beyond the specific, uncharacterized action of the title compound to elucidate the mechanistic principles of the broader class of agents derived from it. By analyzing the structure-activity relationships (SAR) of its close analogs, we can infer the probable mechanisms of action and provide a predictive framework for its utility in drug design. We will dissect its role as a pharmacophore, its engagement with key enzymatic targets, and the experimental methodologies required to validate these interactions.

Core Pharmacophore Analysis: The Structural Basis for Biological Activity

The therapeutic potential of the 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold is not accidental; it is a direct consequence of its intrinsic chemical architecture. The molecule's functional groups are strategically positioned to engage in high-affinity interactions within the active sites of various enzymes, particularly protein kinases.

-

The Pyrazole Ring: This five-membered aromatic heterocycle serves as a rigid, bioisosterically stable core. Its nitrogen atoms are critical for establishing hydrogen bonds, most notably with the "hinge" region of kinase ATP-binding pockets.

-

The C4-Amino Group: The exocyclic amino group at the 4-position is a key hydrogen bond donor. Its orientation allows it to interact with backbone carbonyls or specific amino acid side chains in a target's active site, providing both affinity and selectivity.

-

The C5-Carboxamide Linker: This functional group provides an additional point for hydrogen bonding (both donor and acceptor) and serves as a vector for introducing further chemical diversity.[1] Substitutions on the carboxamide nitrogen (the N-methyl group in the title compound) can be used to modulate solubility, cell permeability, and to probe for deeper interactions within a binding pocket.

This arrangement of hydrogen bond donors and acceptors makes the aminopyrazole-carboxamide scaffold an exemplary "hinge-binder," a privileged structure for ATP-competitive enzyme inhibition.

Inferred Mechanism of Action I: Protein Kinase Inhibition

The most extensively documented activity for aminopyrazole-carboxamide derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[2]

The ATP-Competitive Binding Model

The primary mechanism is competitive inhibition at the ATP-binding site. The pyrazole core mimics the adenine ring of ATP, while the associated functional groups form hydrogen bonds with the kinase hinge region, preventing the binding of the natural substrate (ATP) and halting the phosphotransfer reaction.

Below is a conceptual diagram illustrating this general mechanism.

Caption: ATP-Competitive Kinase Inhibition by an Aminopyrazole Derivative.

Specific Kinase Targets for Structural Analogs

While the parent compound is uncharacterized, its derivatives have been engineered for high potency against several key kinases:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been synthesized as covalent pan-FGFR inhibitors, targeting both wild-type and drug-resistant gatekeeper mutant forms.[3] One representative compound, 10h , demonstrated nanomolar efficacy against FGFR1/2/3 and strongly suppressed the proliferation of lung and gastric cancer cell lines.[3]

-

Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). By modifying a known FLT3 inhibitor, novel 1H-pyrazole-3-carboxamide derivatives were developed that showed potent, sub-nanomolar inhibition of FLT3 and its mutants.[4]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical transducer in TLR/IL-1R signaling, IRAK4 is a prime target for inflammatory diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were identified as potent and selective IRAK4 inhibitors with favorable oral pharmacokinetics.[5]

| Derivative Class | Target Kinase | Therapeutic Area | Reported IC₅₀ Values | Reference |

| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, 2, 3 | Oncology | 41-99 nM | [3] |

| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | Oncology (AML) | 0.089 nM (FLT3) | [4] |

| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammation | Low nanomolar | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy, self-validating method for quantifying inhibitor binding to a kinase target. The principle is based on Förster resonance energy transfer (FRET) between a europium-labeled antibody specific for a tagged kinase and an Alexa Fluor™ 647-labeled ATP-competitive tracer. An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 4X Kinase/Antibody solution in the appropriate Kinase Buffer. The kinase should be a purified, tagged (e.g., GST-tagged) protein.

-

Prepare a 4X fluorescently labeled Kinase Tracer solution in the same buffer.

-

Prepare a serial dilution of the test compound (e.g., a derivative of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide) in DMSO, then dilute into the kinase buffer to create a 4X compound solution.

-

-

Assay Procedure:

-

Add 2.5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate. Include "no inhibitor" (buffer only) and "no kinase" (tracer only) controls.

-

Add 2.5 µL of the 4X Kinase/Antibody solution to all wells except the "no kinase" control.

-

Add 5 µL of the 4X Tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

Measure emission at two wavelengths: 665 nm (acceptor/tracer) and 615 nm (donor/antibody).

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the Emission Ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

-

Inferred Mechanism of Action II: Non-Kinase Enzyme Inhibition

The versatility of the aminopyrazole-carboxamide scaffold extends to other enzyme classes, where structural modifications redirect its binding affinity.

-

Carbonic Anhydrase (CA) Inhibition: By incorporating a sulfonamide moiety, pyrazole-carboxamide derivatives have been developed as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[6] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, a classic mechanism for CA inhibitors, while the pyrazole core occupies adjacent hydrophobic pockets.

-

Antimicrobial Activity: The core scaffold has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1] The mechanism is likely multifaceted but may involve the inhibition of essential bacterial enzymes. The hydrogen bonding capability of the amino and carboxamide groups is crucial for interacting with bacterial targets.[1][7]

Cellular Effects and Validation Workflows

The ultimate validation of a mechanism of action lies in observing the predicted downstream effects in a cellular context. For kinase inhibitors, this typically involves measuring the inhibition of cell proliferation or the induction of apoptosis in cancer cell lines dependent on the target kinase.

Experimental Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Methodology:

-

Cell Plating:

-

Compound Treatment:

-

Prepare a serial dilution of the test compound.

-

Add the compound to the wells, leaving some wells with vehicle (e.g., 0.1% DMSO) as a negative control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]

-

-

Lysis and Signal Generation:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescent signal (relative light units) against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the GI₅₀ or IC₅₀ value, representing the concentration that inhibits cell growth by 50%.

-

Cellular Assay Workflow Diagram

The following diagram illustrates the logical flow for testing a novel derivative based on the 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold.

Caption: Experimental Workflow for Validating a Novel Kinase Inhibitor.

Conclusion and Future Directions

4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is a molecule of significant potential, not as a standalone therapeutic, but as a foundational scaffold for designing highly selective and potent enzyme inhibitors. The evidence strongly suggests that its derivatives function primarily as ATP-competitive kinase inhibitors, with demonstrated success in targeting FGFR, FLT3, and IRAK4. The core structure's ability to engage in critical hydrogen-bonding interactions within enzyme active sites is the key to this activity.

Future research should focus on leveraging this scaffold to develop novel inhibitors against other clinically relevant kinases. Systematic SAR studies, guided by the principles outlined in this guide, can fine-tune selectivity, improve pharmacokinetic properties, and overcome existing mechanisms of drug resistance. The true value of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in the vast chemical space it unlocks for the development of next-generation targeted therapies.

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.[Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.[Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.[Link]

- The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.Google Search.

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.[Link]

-

4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem.[Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.[Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.[Link]

-

4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. PubChem.[Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health.[Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health.[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

The Pyrazole Carboxamide Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Pyrazole Carboxamides

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The pyrazole carboxamide nucleus is a quintessential example of such a scaffold.[1] Its inherent chemical properties, including the presence of multiple hydrogen bond donors and acceptors, a planar and aromatic pyrazole ring, and the synthetically tractable carboxamide linker, provide a foundation for the design of highly potent and selective therapeutic agents.[2][3] This guide will provide an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

I. The Spectrum of Biological Activity: From Anticancer to Antimicrobial Agents

The versatility of the pyrazole carboxamide core has been demonstrated across a broad range of therapeutic areas. This section will highlight the key biological activities, supported by mechanistic insights and quantitative data.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole carboxamide derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit various protein kinases that are crucial for tumor growth and survival.[4][5]

Mechanism of Action: Kinase Inhibition

Many pyrazole carboxamides function as ATP-competitive inhibitors of protein kinases. The pyrazole ring often occupies the adenine-binding region of the kinase, while the carboxamide linker and its substituents extend into the surrounding hydrophobic pockets, conferring selectivity and potency. Key kinase targets include:

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazole carboxamides have been shown to inhibit both Aurora A and Aurora B kinases, leading to mitotic arrest and apoptosis.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver of tumorigenesis in various cancers. Pyrazole carboxamide derivatives have been developed as potent FGFR inhibitors.

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Pyrazole carboxamides have been designed to target both wild-type and mutated forms of FLT3.

Illustrative Signaling Pathway: Aurora Kinase A in Mitosis

Caption: Simplified signaling pathway of Aurora A kinase in mitotic progression and its inhibition by pyrazole carboxamide derivatives.

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrazole carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-5-carboxamide | Telomerase | MGC-803 | 1.02 | [7] |

| Pyrazole-arylethanone | CDK2/EGFR | HepG2, HCT116 | Not specified | [4] |

| Pyrazole carbaldehyde | PI3 Kinase | MCF-7 | 0.25 | [5] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole carboxamides have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[8][9]

Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of pyrazole carboxamides are varied:

-

Antibacterial: While the exact mechanisms for some derivatives are still under investigation, potential targets include essential enzymes in bacterial metabolic pathways. They have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]

-

Antifungal: A primary mode of antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[11][12] Inhibition of SDH disrupts fungal respiration and energy production.

Illustrative Pathway: Fungal Respiration and SDH Inhibition

Caption: Inhibition of fungal mitochondrial respiration by pyrazole carboxamide-based succinate dehydrogenase inhibitors (SDHIs).

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC) for bacteria and the half-maximal effective concentration (EC₅₀) for fungi.

| Compound Class | Organism | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |

| Pyrazole carbothioamide | S. aureus | 10-15 | - | [8] |

| Pyrazole carbothioamide | E. coli | 10-15 | - | [8] |

| Pyrazole carbothioamide | A. niger | - | 15-20 | [8] |

| Pyrazole-4-carboxamide | M. tuberculosis H37Rv | 3.12 | - | [13] |

| Pyrazole carboxamide thiazole | Valsa mali | - | 1.77 | [11][12] |

| Isoxazolol pyrazole carboxylate | R. solani | - | 0.37 | [14][15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The most prominent example of an anti-inflammatory pyrazole carboxamide is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[16]

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Illustrative Pathway: The COX-2 Inflammatory Pathway

Caption: The role of COX-2 in the inflammatory response and its selective inhibition by Celecoxib.

II. Synthesis and Characterization: Building the Bioactive Molecules

The synthesis of pyrazole carboxamide derivatives is a well-established area of organic chemistry, with several robust methods available.

General Synthetic Strategy

A common and versatile approach involves a two-step process:

-

Pyrazole Ring Formation: This is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Amide Coupling: The resulting pyrazole carboxylic acid is then coupled with a desired amine using standard coupling reagents (e.g., DCC, EDC) or after conversion to an acid chloride.

Illustrative Experimental Workflow: Synthesis of Pyrazole Carboxamides

Caption: A general experimental workflow for the synthesis of pyrazole carboxamide derivatives.

Characterization Techniques

The synthesized compounds are rigorously characterized to confirm their structure and purity using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[13][17][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=O and N-H bonds of the carboxamide.[9][19]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[13][19]

Representative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| Pyrazole-4-carboxamide derivative | 8.3-8.4 (pyrazole H) | 160-170 (C=O) | 3335 (N-H), 1666 (C=O) | 383.90 [M⁻] | [13][20] |

| 3,5-Diphenyl-1H-pyrazole | 10.96 (N-H), 7.78-7.23 (Ar-H), 6.76 (pyrazole H) | 154.2 (C=N), 148.7 (C-N), 100.1 (pyrazole C-H) | 1568 (C=N), 1185 (N-N) | 221.1051 [M+H]⁺ | [17] |

| Trifluoromethyl-pyrazole-carboxamide | 10.38-10.69 (amide H) | 158.59-161.00 (C=O) | Not specified | 437.1076 [M+H]⁺ | [21] |

III. Experimental Protocols: A Guide to Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of pyrazole carboxamide derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxamide derivative for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the pyrazole carboxamide derivative in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[23]

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme and the pyrazole carboxamide derivative.

-

Reaction Initiation: In a 96-well plate, mix the COX-2 enzyme, a colorimetric or fluorometric substrate, and the test compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Signal Detection: Measure the absorbance or fluorescence to determine the extent of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

IV. Conclusion and Future Perspectives

The pyrazole carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its synthetic accessibility and the ability to fine-tune its biological activity through structural modifications have solidified its status as a privileged scaffold in medicinal chemistry.[1][24] Future research in this area will likely focus on the development of derivatives with enhanced selectivity and potency, as well as the exploration of novel biological targets. The continued investigation of pyrazole carboxamides holds great promise for the discovery of new and improved treatments for a wide range of diseases.

References

-

Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

- Patel, B., et al. (2020). Synthesis and evaluation of novel pyrazole carboxamide derivatives. World Journal of Pharmaceutical Research, 9(4), 1337-1353.

-

Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080. [Link]

- Ananda, K., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2830.

- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(8), 9531-9545.

-

Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11283–11294. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Thumar, N. M., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

-

Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-4394. [Link]

-

Wang, C., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(10), 2813-2821. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(23), 8708. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2958. [Link]

-

Sharma, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 16(5), 743. [Link]

-

Tran, P. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(39), 35057–35071. [Link]

-

Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 28(6), 2749. [Link]

- Ok, S., et al. (2014). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

- Koca, M., et al. (2005). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 24(7), 1589-1595. [Link]

-

Acar Çevik, U., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371497. [Link]

- Malakar, C. C., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

-

Angeli, A., et al. (2019). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules, 24(17), 3168. [Link]

-

Sun, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889-896. [Link]

-

Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 289-308. [Link]

- Lu, X., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 61(10), 1111-1118.

- Al-Salahi, R., et al. (2018). Pyrazoles as anticancer agents: Recent advances.

- de Oliveira, C. S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Semantic Scholar.

- Al-Suhaimi, K. S., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 241-253.

- Goud, B. S., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.

- Deivasigamani, P., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16.

- da Silva, A. D., et al. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 16(12), 10453-10477.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- Chen, Q., et al. (2024).

- Zhang, X., et al. (2020). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives.

-

Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

- Hublik, G. S., & Badiger, V. V. (2012).

-

Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. japsonline.com [japsonline.com]

- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Privileged Scaffold in Modern Drug Discovery

Abstract

The 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide core represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a strategically positioned amino group and a modifiable carboxamide moiety, make it a versatile template for the design of potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the structural analogs and derivatives of this pyrazole core, with a particular focus on its successful application in the development of protein kinase inhibitors. We will delve into the synthetic strategies for accessing this scaffold and its derivatives, systematically analyze the structure-activity relationships (SAR) that govern their biological activity, and provide detailed, field-proven protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical entity in their own research endeavors.

Introduction: The Pyrazole Carboxamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be of immense value in the development of therapeutic agents.[1][2] Its unique physicochemical properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, contribute to its capacity for high-affinity interactions with biological macromolecules.[2] When combined with a carboxamide functionality, the resulting pyrazole carboxamide scaffold becomes a powerful tool for probing and modulating the activity of a wide range of protein targets.

The subject of this guide, 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide, serves as a key exemplar of this scaffold's potential. While it is often utilized as a versatile synthetic intermediate, its core structure forms the foundation for a multitude of biologically active molecules.[3] Derivatives of the broader 5-amino-pyrazole-4-carboxamide class have demonstrated significant promise as potent inhibitors of protein kinases, making them highly valuable in the field of oncology and inflammation.[4][5] This guide will systematically dissect the key features of this scaffold, providing a comprehensive overview of its synthesis, SAR, and biological evaluation.

Synthetic Strategies: Accessing the 4-Aminopyrazole-5-Carboxamide Core and its Analogs

The synthesis of the 4-aminopyrazole-5-carboxamide scaffold can be achieved through several reliable and adaptable routes. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the pyrazole ring and the carboxamide moiety. Below, we outline a general, yet robust, multi-step synthesis for the core structure and its analogs, based on established methodologies.[3][6]

General Synthetic Workflow

The overall synthetic strategy typically involves the construction of the pyrazole ring, followed by the introduction of the amino group at the C4 position, and finally, the formation of the carboxamide at C5.

Caption: General workflow for the synthesis of 4-amino-pyrazole-5-carboxamides.

Detailed Experimental Protocol: Synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

This protocol provides a step-by-step methodology for the synthesis of the title compound, adapted from established procedures for related analogs.[3][6]

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.2 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol, add palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.

Step 4: Synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid

-

To a solution of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (2 equivalents).

-

Stir the reaction mixture at 60°C for 4 hours.

-

Cool the mixture to 0°C and acidify with 1M hydrochloric acid to pH 3-4.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to give 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 5: Synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

-

To a solution of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of dimethylamine (2M in THF, 1.5 equivalents) and continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Structure-Activity Relationships (SAR): A Systematic Analysis

The biological activity of 4-aminopyrazole-5-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. The following sections provide a systematic overview of the SAR for this scaffold, primarily in the context of kinase inhibition.

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrazole-based inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro potency of selected 4-aminopyrazole-5-carboxamide derivatives against their respective kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |

| 8t | FLT3 | 0.089 | MV4-11 | 1.22 | [7] |

| 8t | CDK2 | 0.719 | - | - | [7] |

| 8t | CDK4 | 0.770 | - | - | [7] |

| 10h | FGFR1 | 46 | NCI-H520 | 19 | |

| 10h | FGFR2 | 41 | SNU-16 | 59 | |

| 10h | FGFR3 | 99 | KATO III | 73 | |

| BKI 1708 | CpCDPK1 | - | - | - | [5][8] |

| BKI 1770 | CpCDPK1 | - | - | - | [5][8] |

Note: Data for BKI 1708 and BKI 1770 is presented in terms of in vivo efficacy rather than IC50 values in the source.

Protocols for Biological Evaluation: A Self-Validating System

To ensure the trustworthiness and reproducibility of research findings, it is essential to employ well-validated and meticulously executed biological assays. This section provides detailed, step-by-step protocols for two key assays used in the characterization of 4-aminopyrazole-5-carboxamide derivatives: a biochemical kinase inhibition assay and a cell-based viability assay.

In Vitro Kinase Inhibition Assay: LanthaScreen® Protocol

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a sensitive and robust method for measuring kinase activity and inhibition. [9] Materials:

-

Kinase of interest (e.g., CDK2)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

TR-FRET dilution buffer

-

Kinase reaction buffer

-

Test compounds (serially diluted in DMSO)

-

384-well, low-volume assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase solution in kinase reaction buffer.

-

Prepare a 2X substrate/ATP solution in kinase reaction buffer.

-

Prepare a 2X antibody/EDTA solution in TR-FRET dilution buffer.

-

Prepare a 4X serial dilution of the test compounds in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4X test compound solution to the assay plate.

-

Add 2.5 µL of the 2X kinase solution to each well.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the 2X antibody/EDTA solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium donor wavelength (~495 nm) and the fluorescein acceptor wavelength (~520 nm).

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [8] Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (serially diluted in cell culture medium)

-

96-well cell culture plates

-

Spectrophotometric plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Remove the medium and add 100 µL of medium containing the desired concentrations of the test compounds.

-

Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Pharmacokinetic Considerations

While high in vitro potency is a prerequisite for a successful drug candidate, favorable pharmacokinetic (PK) properties are equally important. For orally administered kinase inhibitors, key PK parameters include:

-

Absorption: The compound must be efficiently absorbed from the gastrointestinal tract.

-

Distribution: The drug should distribute to the target tissue while minimizing exposure to tissues associated with toxicity. High plasma protein binding is common for kinase inhibitors and can affect the free drug concentration. [10]* Metabolism: The compound should have a metabolic profile that avoids rapid clearance and the formation of toxic metabolites. Cytochrome P450 enzymes, particularly CYP3A4, are often involved in the metabolism of small molecule kinase inhibitors. [10]* Excretion: The drug and its metabolites must be efficiently cleared from the body.

The 4-aminopyrazole-5-carboxamide scaffold offers numerous opportunities for chemists to modulate these properties through structural modifications, such as the introduction of polar groups to improve solubility or the blocking of metabolic soft spots to increase half-life.

Conclusion and Future Perspectives

The 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide core and its related analogs represent a highly successful and versatile scaffold in modern drug discovery. Its synthetic tractability, coupled with the well-defined structure-activity relationships that have been established, particularly in the realm of kinase inhibition, ensures its continued relevance in the years to come. The ability to systematically modify the scaffold at key positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for the development of novel therapeutics. As our understanding of the molecular basis of disease continues to grow, it is certain that new and innovative applications for this privileged scaffold will emerge, further solidifying its place in the medicinal chemist's toolbox.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Hassan, A. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4586. [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In: Assay Guidance Manual. [Link]

-

Hulverson, M. A., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(6), 3135-3146. [Link]

-

Geronikaki, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373215. [Link]

-

Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3326. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-934. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Abbas, H.-A. S., & El-Karim, S. S. A. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(33), 29631–29662. [Link]

-

Ibrahim, M. A. A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6923. [Link]

-

Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6248-6252. [Link]

-

Karaman, M. Z., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(11), 863-875. [Link]

-

Ding, X., & Zhong, D. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Yao Xue Xue Bao, 48(6), 789-798. [Link]

- van der Heiden, M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505.

-

van der Heiden, M., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 87(5), 2271-2282. [Link]

-

van der Heiden, M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics. [Link]

-

Bollu, A., & Sharma, N. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... Fig. 3. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2015(1), 322-351. [Link]

-

Zhang, L. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Liaoning Huagong, 40(9), 893-895. [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. [Link]

-

Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. [Link]

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

- Google Patents. (n.d.).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the structural elucidation of this pyrazole derivative using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis of this compound often involves a multi-step process, beginning with the cyclocondensation of a hydrazine derivative with a β-keto ester, followed by nitration, reduction, and amidation to yield the final product[1].

Molecular Structure and Physicochemical Properties

4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole derivative with the chemical formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol [1]. The structural integrity of this molecule, featuring a carboxamide group at the 5-position, an amino group at the 4-position, and methyl groups at the N-1 and N-carboxamide positions, makes it a valuable building block in medicinal chemistry[1].

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| IUPAC Name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | N/A |

| CAS Number | 957261-73-3 | [1] |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (NH and NH₂).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended):

-

To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) C-H correlations.

-

Expected ¹H NMR Spectral Data (in DMSO-d₆)

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide. These predictions are based on the analysis of structurally similar pyrazole derivatives[2][3][4][5].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| C3-H | ~7.5 | Singlet (s) | 1H | The sole proton on the pyrazole ring, deshielded by the aromatic system. |

| N-H (Amide) | ~7.0 - 8.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration and temperature dependent. |

| NH₂ (Amino) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Exchangeable protons, often a broad signal. |

| N1-CH₃ | ~3.6 | Singlet (s) | 3H | Methyl group attached to the pyrazole ring nitrogen. |

| N-CH₃ (Amide) | ~2.7 | Doublet (d) | 3H | Methyl group on the amide nitrogen, may show coupling to the amide N-H. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

The predicted chemical shifts for the carbon atoms are based on established principles of ¹³C NMR and data from related pyrazole structures[2][3][4].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~160 - 165 | Carbonyl carbon, significantly deshielded. |

| C5 | ~145 - 150 | Quaternary carbon of the pyrazole ring attached to the carboxamide. |

| C4 | ~135 - 140 | Quaternary carbon of the pyrazole ring attached to the amino group. |

| C3 | ~125 - 130 | Protonated carbon of the pyrazole ring. |

| N1-CH₃ | ~35 - 40 | Methyl carbon attached to the pyrazole nitrogen. |

| N-CH₃ (Amide) | ~25 - 30 | Methyl carbon attached to the amide nitrogen. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is expected to exhibit characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Expected IR Absorption Bands

The following table summarizes the key vibrational frequencies anticipated for the target molecule, based on known data for similar compounds[2][6][7].

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H (Amino) | 3400 - 3200 | Medium-Strong | Symmetric and asymmetric stretching vibrations of the primary amine. |

| N-H (Amide) | ~3300 | Medium | N-H stretching vibration of the secondary amide. |

| C-H (Aromatic/Alkene) | ~3100 | Weak-Medium | C-H stretching of the pyrazole ring. |

| C-H (Aliphatic) | 2950 - 2850 | Weak-Medium | C-H stretching of the methyl groups. |

| C=O (Amide I) | ~1650 | Strong | Carbonyl stretching vibration, a prominent and characteristic band. |

| N-H bend (Amide II) | ~1550 | Medium | N-H bending vibration. |

| C=N, C=C (Ring) | 1600 - 1450 | Medium-Strong | Stretching vibrations of the pyrazole ring. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 155.0927 | Protonated molecular ion (C₆H₁₁N₄O⁺). The accurate mass measurement is crucial for confirming the elemental composition. |

| [M+Na]⁺ | 177.0746 | Sodium adduct, commonly observed with ESI. |

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion in MS/MS experiments can provide further structural information. Key expected fragmentations include the loss of the carboxamide side chain and cleavages within the pyrazole ring.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide. The combination of NMR, IR, and Mass Spectrometry, when interpreted with the insights provided, will enable researchers to confidently verify the synthesis and purity of this important chemical entity.

References

-

PubChem. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Available from: [Link]

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

-

PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Available from: [Link]

-

PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available from: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

PubChem. Pyrazole, 4-amino-3,5-dimethyl-. Available from: [Link]

-

PubChem. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Available from: [Link]

-

ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available from: [Link]

-

PubChemLite. 4-amino-n,1-dimethyl-1h-pyrazole-5-carboxamide. Available from: [Link]

-

PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available from: [Link]

-